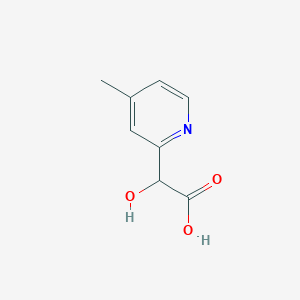![molecular formula C12H10F3NO B13616503 2-Methyl-4-oxo-4-[4-(trifluoromethyl)phenyl]butanenitrile](/img/structure/B13616503.png)
2-Methyl-4-oxo-4-[4-(trifluoromethyl)phenyl]butanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-4-oxo-4-[4-(trifluoromethyl)phenyl]butanenitrile is a chemical compound with the molecular formula C12H10F3NO. It is known for its unique structure, which includes a trifluoromethyl group attached to a phenyl ring, and a nitrile group. This compound is used in various scientific research applications due to its distinct chemical properties .
Métodos De Preparación
The synthesis of 2-Methyl-4-oxo-4-[4-(trifluoromethyl)phenyl]butanenitrile typically involves multiple steps. One common method includes the reaction of 4-(trifluoromethyl)benzaldehyde with ethyl cyanoacetate in the presence of a base, followed by cyclization and subsequent oxidation to form the desired product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to maximize yield and purity .
Análisis De Reacciones Químicas
2-Methyl-4-oxo-4-[4-(trifluoromethyl)phenyl]butanenitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.
Aplicaciones Científicas De Investigación
2-Methyl-4-oxo-4-[4-(trifluoromethyl)phenyl]butanenitrile has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-Methyl-4-oxo-4-[4-(trifluoromethyl)phenyl]butanenitrile involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by forming adducts with coenzyme A, thereby disrupting metabolic pathways. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
2-Methyl-4-oxo-4-[4-(trifluoromethyl)phenyl]butanenitrile can be compared with similar compounds such as:
5-methyl-4-oxo-5-phenyl-4,5-dihydro-2-furancarboxylic acid: This compound has a similar structure but differs in its functional groups and applications.
2-Oxo-2-(4-(trifluoromethyl)phenyl)acetic acid: Another compound with a trifluoromethyl group, but with different reactivity and uses.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C12H10F3NO |
|---|---|
Peso molecular |
241.21 g/mol |
Nombre IUPAC |
2-methyl-4-oxo-4-[4-(trifluoromethyl)phenyl]butanenitrile |
InChI |
InChI=1S/C12H10F3NO/c1-8(7-16)6-11(17)9-2-4-10(5-3-9)12(13,14)15/h2-5,8H,6H2,1H3 |
Clave InChI |
WTKSTSWDJUMOIP-UHFFFAOYSA-N |
SMILES canónico |
CC(CC(=O)C1=CC=C(C=C1)C(F)(F)F)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


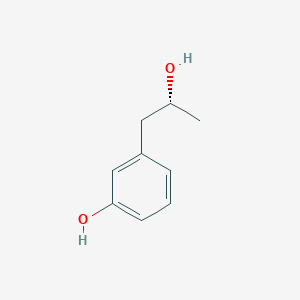

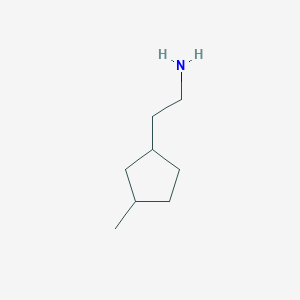


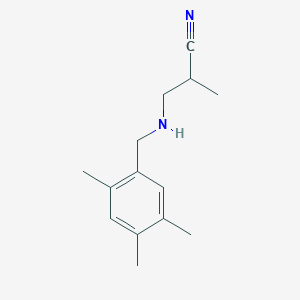

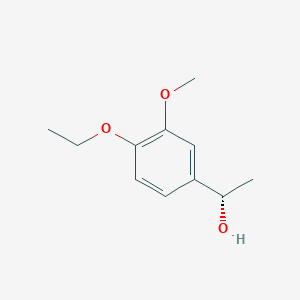

amine](/img/structure/B13616485.png)
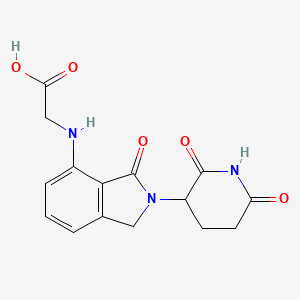
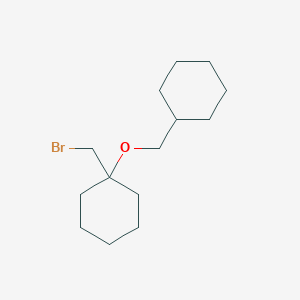
![tert-butylN-{1-[(fluorosulfonyl)methyl]cyclopropyl}carbamate](/img/structure/B13616505.png)
